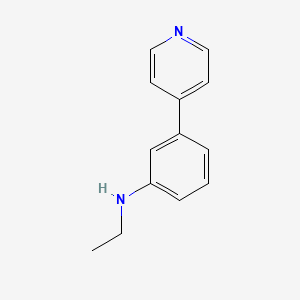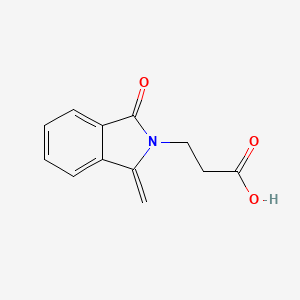
3-(1-methylene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(1-methylene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid” is a chemical compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 . It is used for proteomics research .
Physical And Chemical Properties Analysis
“this compound” is a solid and should be stored at room temperature . A related compound, “2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid”, has a molecular weight of 205.21 g/mol, a XLogP3-AA of 0.9, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
3-(1-methylene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid and its derivatives are primarily studied for their synthesis methods and structural properties. For instance, Csende et al. (2011) reported a solvent-free synthesis of a related compound, highlighting its importance in natural alkaloids and various biological activities, such as anti-inflammatory and antihypertensive properties (Csende, Jekő, & Porkoláb, 2011).
Analytical Methods for Quality Control
In the field of pharmaceuticals, the derivatives of this compound are explored for quality control. Zubkov et al. (2016) discussed the necessity of including certain analytical methods like NMR spectroscopy for controlling the quality of active pharmaceutical ingredients related to this compound (Zubkov et al., 2016).
Chemical Reactions and Derivatives
The compound and its derivatives are also studied for their role in various chemical reactions. For example, Váňa et al. (2012) explored the rearrangement of related isothiuronium bromides, leading to different derivatives with varied structural properties (Váňa, Sedlák, Padělková, & Hanusek, 2012).
Biological Activities
Kazunin et al. (2019) synthesized amides of substituted 3-(pteridin-6-yl)propanoic acids, demonstrating their cytotoxic effects against human hepatocellular carcinoma cells, indicating potential for antitumor activity (Kazunin et al., 2019).
Potential in Herbicidal Activities
Huang et al. (2009) synthesized isoindoline-1,3-dione substituted benzoxazinone derivatives containing a carboxylic ester group, exhibiting significant herbicidal activities, suggesting agricultural applications for derivatives of this compound (Huang et al., 2009).
Propiedades
IUPAC Name |
3-(1-methylidene-3-oxoisoindol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8-9-4-2-3-5-10(9)12(16)13(8)7-6-11(14)15/h2-5H,1,6-7H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANURYXAIPKNMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C2=CC=CC=C2C(=O)N1CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
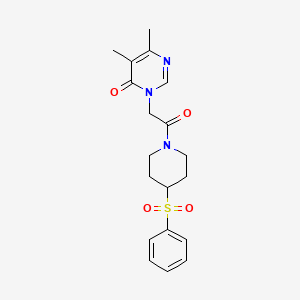
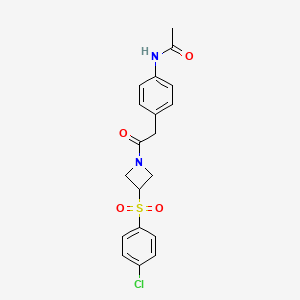
![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B2353850.png)
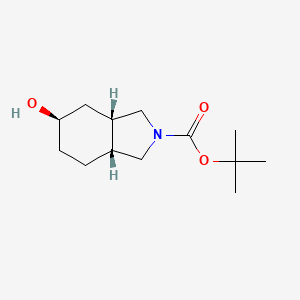
![{7-Chlorobicyclo[4.1.0]heptan-7-yl}trimethylsilane](/img/structure/B2353852.png)
![Tert-butyl 4-[2-[[2-[(4-chlorophenyl)methylamino]-2-oxoacetyl]amino]ethyl]piperazine-1-carboxylate](/img/structure/B2353853.png)
![1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-phenylmethoxyethanone](/img/structure/B2353856.png)
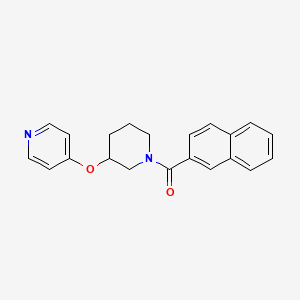
![N-(3-ethylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2353858.png)
![Methyl 2-tert-butyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2353860.png)
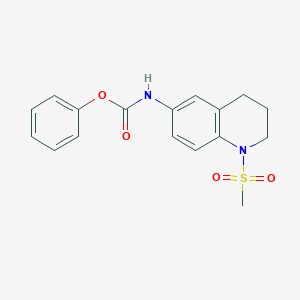
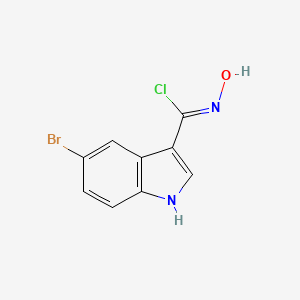
![5-[(4-Methoxyanilino)methylene]-3-(4-phenoxyphenyl)-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2353867.png)
